molecular formula C19H29BN2O3 B2442540 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine CAS No. 656239-39-3

1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine

Cat. No. B2442540
CAS RN: 656239-39-3
M. Wt: 344.26
InChI Key: WTFPPCPYLZHSQU-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as these are common techniques for structure elucidation .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The piperazine ring can also undergo various reactions, such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the piperazine ring could increase solubility, while the tetramethyl-1,3,2-dioxaborolane group could affect reactivity .

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand its molecular conformation, providing insights into the molecular behavior of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial and Antifungal Properties

  • A study on the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showcased its significant antibacterial and weak antifungal activities, suggesting potential applications in combating bacterial infections (Rameshkumar et al., 2003).

Novel Pharmaceutical Compounds

  • Research on novel norfloxacin derivatives, which include structures similar to 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine, has led to the development of new drug candidates with potential medical applications (Yadav & Joshi, 2008).

Biological Activities and Potential Therapeutics

  • A study on fluoroquinolones, a class of antimicrobial agents, described the synthesis of derivatives featuring piperazinyl moieties, indicative of the broad utility of such compounds in pharmaceuticals (Chen et al., 2013).

Potential Applications in Neurology and Psychiatry

  • Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed anti-acetylcholinesterase activity, suggesting potential uses in the treatment of neurodegenerative disorders (Sugimoto et al., 1990).

Antiviral Research

  • Studies on 5-substituted Piperazinyl-4-nitroimidazole Derivatives highlighted their anti-HIV activity, demonstrating the potential for compounds like this compound in antiviral therapies (Al-Masoudi et al., 2007).

Antibacterial Applications

  • A recent study on the synthesis of novel 1,4-Disubstituted Piperazines and their evaluation highlighted the antibacterial activities of these compounds, suggesting their utility in treating resistant bacterial strains (Shroff et al., 2022).

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and exploring potential applications. It could be interesting to see if this compound has any pharmaceutical applications due to the presence of the piperazine ring .

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-6-21-11-13-22(14-12-21)17(23)15-7-9-16(10-8-15)20-24-18(2,3)19(4,5)25-20/h7-10H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFPPCPYLZHSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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